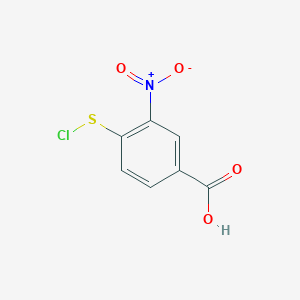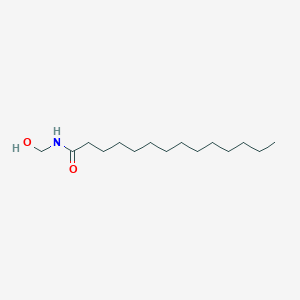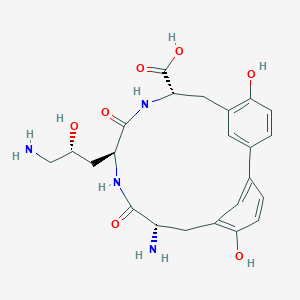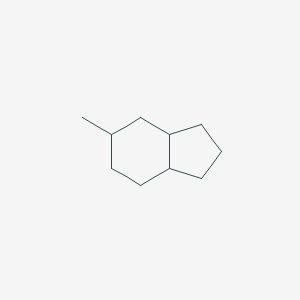
1H-Indene, octahydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, octahydro-5-methyl-, also known as tetrahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, as well as in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action for 1H-Indene, octahydro-5-methyl-, is not well understood, but it is believed to act as a non-specific solvent and reactant in various chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1H-Indene, octahydro-5-methyl-. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Indene, octahydro-5-methyl-, in laboratory experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to obtain. However, its low boiling point can make it difficult to work with in certain reactions, and its potential for explosive reactions requires careful handling.
Future Directions
Future research on 1H-Indene, octahydro-5-methyl-, could focus on its potential applications in the development of new organic compounds and materials. It could also be used as a starting material for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further studies could be conducted on its mechanism of action and potential toxicity in order to better understand its potential uses and limitations.
Synthesis Methods
The most common method for synthesizing 1H-Indene, octahydro-5-methyl-, is through the hydrogenation of naphthalene using a catalyst such as palladium or platinum. The reaction takes place under high pressure and temperature, and the resulting product is then purified through distillation.
Scientific Research Applications
1H-Indene, octahydro-5-methyl-, has numerous applications in scientific research, particularly in the fields of organic chemistry and material science. It is used as a solvent for various reactions, as well as a starting material for the synthesis of other organic compounds.
properties
CAS RN |
19744-64-0 |
|---|---|
Product Name |
1H-Indene, octahydro-5-methyl- |
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C10H18/c1-8-5-6-9-3-2-4-10(9)7-8/h8-10H,2-7H2,1H3 |
InChI Key |
GCHPEYBINOWUBI-UHFFFAOYSA-N |
SMILES |
CC1CCC2CCCC2C1 |
Canonical SMILES |
CC1CCC2CCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



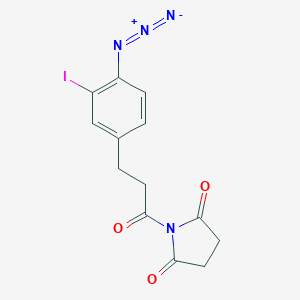
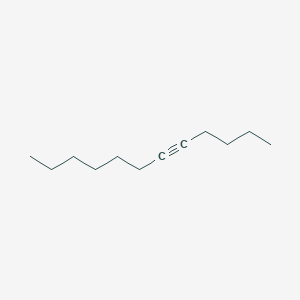
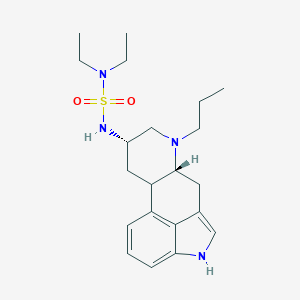
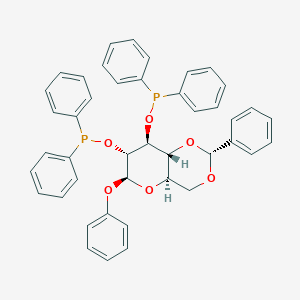
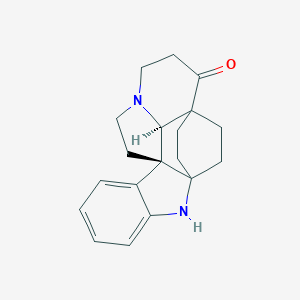
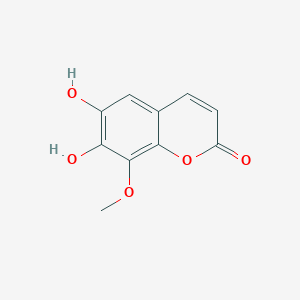
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
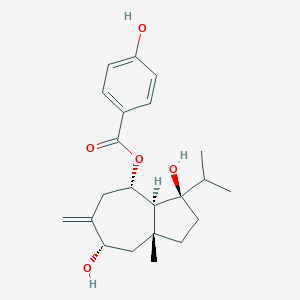
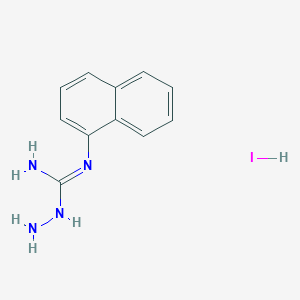
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

